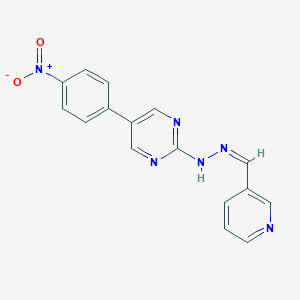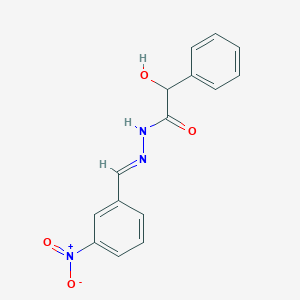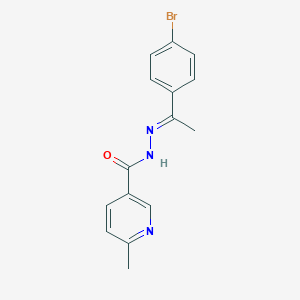
Nicotinaldehyde (5-{4-nitrophenyl}-2-pyrimidinyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinaldehyde (5-{4-nitrophenyl}-2-pyrimidinyl)hydrazone is a chemical compound that belongs to the class of hydrazones. It has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies and has been used as a tool for understanding the mechanism of action of several biological processes.
Wirkmechanismus
The mechanism of action of nicotinaldehyde (5-{4-nitrophenyl}-2-pyrimidinyl)hydrazone involves the inhibition of carbonic anhydrase. This enzyme is responsible for the conversion of carbon dioxide to bicarbonate, which is an important process in the regulation of acid-base balance in the body. By inhibiting this enzyme, this compound can disrupt this process and lead to a decrease in bicarbonate levels.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to decrease the activity of carbonic anhydrase, which can lead to a decrease in bicarbonate levels. This compound has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using nicotinaldehyde (5-{4-nitrophenyl}-2-pyrimidinyl)hydrazone in lab experiments include its potent inhibitory activity against carbonic anhydrase and its fluorescent properties. However, the limitations include its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the use of nicotinaldehyde (5-{4-nitrophenyl}-2-pyrimidinyl)hydrazone in scientific research. One potential application is in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. This compound can also be used as a tool for understanding the mechanism of action of other biological processes. Additionally, further research can be done to explore the potential antioxidant properties of this compound and its effects on cellular signaling pathways.
Synthesemethoden
Nicotinaldehyde (5-{4-nitrophenyl}-2-pyrimidinyl)hydrazone can be synthesized by the reaction of nicotinaldehyde and 4-nitrophenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Nicotinaldehyde (5-{4-nitrophenyl}-2-pyrimidinyl)hydrazone has been used in various scientific research applications. It has been found to be a potent inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This compound has also been used as a fluorescent probe for the detection of metal ions such as copper and zinc.
Eigenschaften
Molekularformel |
C16H12N6O2 |
|---|---|
Molekulargewicht |
320.31 g/mol |
IUPAC-Name |
5-(4-nitrophenyl)-N-[(Z)-pyridin-3-ylmethylideneamino]pyrimidin-2-amine |
InChI |
InChI=1S/C16H12N6O2/c23-22(24)15-5-3-13(4-6-15)14-10-18-16(19-11-14)21-20-9-12-2-1-7-17-8-12/h1-11H,(H,18,19,21)/b20-9- |
InChI-Schlüssel |
XAHRKHRZWOHOLV-UKWGHVSLSA-N |
Isomerische SMILES |
C1=CC(=CN=C1)/C=N\NC2=NC=C(C=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
C1=CC(=CN=C1)C=NNC2=NC=C(C=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CN=C1)C=NNC2=NC=C(C=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-Bromophenyl)-2-[(3-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274159.png)
![3-(4-Bromophenyl)-2-[(2-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274160.png)


![N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide](/img/structure/B274170.png)

![N'-[1-(4-bromophenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B274175.png)
![(4Z)-2-methoxy-4-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274183.png)

![5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274186.png)

![N-[(4-chlorophenyl)(dimethylamino)methylene]-4-methylbenzenesulfonamide](/img/structure/B274189.png)

